molecular formula C16H20N2 B3068250 (1S,2S)-N',N'-Dimethyl-1,2-diphenyl-1,2-ethanediamine CAS No. 344402-87-5

(1S,2S)-N',N'-Dimethyl-1,2-diphenyl-1,2-ethanediamine

Cat. No.: B3068250
CAS No.: 344402-87-5
M. Wt: 240.34 g/mol
InChI Key: OEDXASUOCKHCRL-HOTGVXAUSA-N
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Description

(1S,2S)-N’,N’-Dimethyl-1,2-diphenyl-1,2-ethanediamine is a chiral diamine compound with significant applications in organic synthesis and catalysis. Its unique stereochemistry and functional groups make it a valuable ligand in asymmetric synthesis and a versatile intermediate in the preparation of various chiral compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N’,N’-Dimethyl-1,2-diphenyl-1,2-ethanediamine typically involves the reduction of corresponding diketones or diimines. One common method is the reductive amination of benzil with dimethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

On an industrial scale, the production of (1S,2S)-N’,N’-Dimethyl-1,2-diphenyl-1,2-ethanediamine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using chiral catalysts can also be employed to achieve high enantioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N’,N’-Dimethyl-1,2-diphenyl-1,2-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-N’,N’-Dimethyl-1,2-diphenyl-1,2-ethanediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals, polymers, and materials with specific chiral properties.

Mechanism of Action

The mechanism by which (1S,2S)-N’,N’-Dimethyl-1,2-diphenyl-1,2-ethanediamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-N’,N’-Dimethyl-1,2-diphenyl-1,2-ethanediamine
  • (1S,2S)-1,2-Diphenyl-1,2-ethanediamine
  • (1R,2R)-1,2-Diphenyl-1,2-ethanediamine

Uniqueness

(1S,2S)-N’,N’-Dimethyl-1,2-diphenyl-1,2-ethanediamine is unique due to its specific stereochemistry and the presence of dimethylamino groups, which enhance its ability to act as a ligand in asymmetric catalysis. Its high enantioselectivity and stability make it a preferred choice in various synthetic applications compared to its analogs.

Properties

IUPAC Name

(1S,2S)-N',N'-dimethyl-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16H,17H2,1-2H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDXASUOCKHCRL-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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